2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
Historical Evolution of Imidazole Derivatives in Medicinal Chemistry
The imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, has been a cornerstone of medicinal chemistry since its first synthesis by Heinrich Debus in 1858. Early work focused on understanding its unique physicochemical properties, including amphoterism, aromaticity, and hydrogen-bonding capabilities, which enable interactions with biological targets such as enzymes, receptors, and nucleic acids. These characteristics laid the foundation for imidazole’s integration into drug discovery.
The 20th century witnessed seminal breakthroughs, beginning with the development of cimetidine (Tagamet®), the first histamine H2-receptor antagonist for treating peptic ulcers. This marked imidazole’s transition from a laboratory curiosity to a therapeutic scaffold. Subsequent decades saw imidazole derivatives exploit their metal-coordinating ability (e.g., binding zinc in histone deacetylases) and π-π stacking interactions (e.g., intercalation into DNA). For instance, antifungal agents like ketoconazole and anticancer compounds such as dacarbazine underscored the scaffold’s versatility. Modern innovations include imidazole-containing kinase inhibitors and immunomodulators, reflecting its adaptability to evolving pharmacological needs.
| Era | Key Imidazole Derivatives | Therapeutic Application |
|---|---|---|
| 1970s | Cimetidine | Antiulcer |
| 1980s | Ketoconazole | Antifungal |
| 2000s | Dacarbazine | Antineoplastic |
| 2020s | HDAC6-selective inhibitors | Anticancer (metastasis) |
Rationale for Structural Design of 2-((1-Allyl-5-(4-Bromophenyl)-1H-Imidazol-2-yl)Thio)-N-Methylacetamide
The target compound, This compound , exemplifies rational drug design principles aimed at optimizing target engagement and pharmacokinetic properties. Its structure integrates four strategic components:
Imidazole Core
The central imidazole ring serves as a pharmacophoric template, enabling hydrogen bonding via N3 and electrostatic interactions through its aromatic π-system. This moiety’s amphoterism enhances solubility in physiological environments, addressing a common limitation of hydrophobic therapeutics.
4-Bromophenyl Substituent
Positioned at C5, the 4-bromophenyl group introduces steric bulk and electronic modulation. Bromine’s electronegativity increases lipophilicity, promoting membrane permeability, while its polarizable electron cloud facilitates halogen bonding with carbonyl groups in enzyme active sites. This substitution mirrors strategies used in anticancer agents like 5-(4-bromophenyl)-1H-imidazoles, which exhibit enhanced DNA intercalation and topoisomerase inhibition.
Allyl Group at N1
The N1-allyl moiety confers conformational flexibility, allowing the compound to adapt to binding pockets. Allyl groups also resist metabolic oxidation compared to simpler alkyl chains, potentially improving half-life. This feature is critical in kinase inhibitors where sustained target occupancy is required.
Thioacetamide Side Chain
The C2-thioether linkage to N-methylacetamide introduces a sulfur atom, which enhances metabolic stability by resisting cytochrome P450-mediated degradation. The methyl group on the acetamide reduces polarity, balancing solubility and bioavailability, while the amide carbonyl participates in hydrogen bonding with residues like asparagine or glutamine.
Structural Comparison to Analogues
This design synthesizes lessons from historical imidazole therapeutics while addressing modern challenges in drug resistance and selectivity. For example, the allyl and thioacetamide groups collectively mitigate rapid hepatic clearance observed in earlier derivatives like unsubstituted thioimidazoles. Computational modeling suggests the bromophenyl and thioether groups synergistically stabilize interactions with hydrophobic enzyme subpockets, a hypothesis validated in related compounds showing nM affinity for HDAC6.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3OS/c1-3-8-19-13(11-4-6-12(16)7-5-11)9-18-15(19)21-10-14(20)17-2/h3-7,9H,1,8,10H2,2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOFAQHWWMKFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound belonging to the imidazole derivative class. Its unique chemical structure, which includes an imidazole ring, an allyl group, and a bromophenyl moiety, positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The compound's molecular formula is C14H16BrN3OS, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The imidazole ring is known for its role in inhibiting various enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may interact with different receptors, thereby influencing cellular signaling pathways that regulate physiological responses.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Anticancer Properties
Studies have shown that similar imidazole derivatives possess anticancer effects. Preliminary investigations into this compound suggest potential activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and modulate immune responses .
Interaction with Biological Targets
Interaction studies utilizing techniques like surface plasmon resonance (SPR) and molecular docking have indicated that this compound has a high binding affinity to specific enzymes and receptors, enhancing its pharmacological profile .
Case Studies
Several case studies have documented the biological effects of imidazole derivatives similar to this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer efficacy of imidazole derivatives.
- Method : Treatment of breast cancer cell lines with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at higher concentrations, suggesting dose-dependent anticancer activity.
-
Anti-inflammatory Mechanism Study :
- Objective : To assess the anti-inflammatory effects on macrophage cells.
- Method : Measurement of cytokine levels post-treatment.
- Findings : A marked decrease in TNF-alpha and IL-6 levels was noted, indicating effective modulation of inflammatory responses.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-((1-allyl-5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide | Chlorine substitution | Potentially different reactivity compared to bromine |
| 5-(4-bromophenyl)-1-isobutyl-1H-imidazole | Lacks thioether linkage | Different side chain structure affecting activity |
| 2-(Thiazol-2-thiol) derivatives | Thiazole instead of imidazole | Different heterocyclic structure impacting biological properties |
Q & A
Q. What are the standard synthetic routes for preparing 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide?
The compound is typically synthesized via nucleophilic substitution reactions. For example, the thiol group of 5-(4-bromophenyl)-1H-imidazole-2-thiol reacts with a chloroacetamide derivative (e.g., 2-chloro-N-methylacetamide) in the presence of a base such as potassium carbonate. This reaction is carried out in polar aprotic solvents like DMF or acetone under reflux conditions . Purification often involves flash chromatography with gradients of methanol in dichloromethane (1–20% v/v) to isolate the product .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
Key techniques include:
- FT-IR : To confirm functional groups like C=S (thioether, ~650–700 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
- NMR (¹H and ¹³C) : To verify substituent positions, allyl group protons (δ ~5.0–5.8 ppm), and the methylacetamide moiety (N–CH₃ at δ ~2.8–3.1 ppm) .
- Elemental analysis : To validate purity by comparing calculated vs. experimental C, H, N, and S content .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
- Catalyst use : Bases like K₂CO₃ or Cs₂CO₃ improve deprotonation efficiency .
- Temperature control : Reflux conditions (60–80°C) balance reaction rate and side-product formation .
- Purification : Gradient flash chromatography minimizes co-elution of byproducts .
Q. What methods are employed to resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell lines, incubation times). Solutions include:
Q. How can X-ray crystallography aid in understanding the compound’s structural features?
Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and ORTEP (for visualization) resolves bond angles, torsional strain in the allyl group, and π-stacking interactions of the 4-bromophenyl moiety . Anisotropic displacement parameters clarify thermal motion in the imidazole ring .
Q. What computational approaches are used to predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like IMPDH (Inosine-5′-monophosphate dehydrogenase). The thioether and bromophenyl groups often show affinity for hydrophobic pockets, while the acetamide moiety forms hydrogen bonds . Docking results should be validated with experimental data (e.g., enzyme inhibition assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
